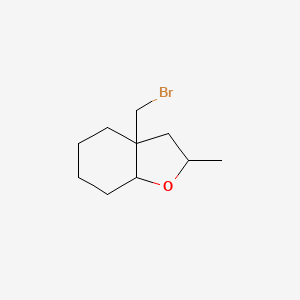![molecular formula C16H14FNO4 B15259333 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B15259333.png)
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid typically involves multiple steps. One common approach is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the fluorine atom and the acetic acid moiety. The reaction conditions often involve the use of protecting groups, halogenation reagents, and coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, which can then participate in binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(Benzyloxy)carbonyl]amino}-2-chlorophenyl)acetic acid
- 2-(4-{[(Benzyloxy)carbonyl]amino}-2-bromophenyl)acetic acid
- 2-(4-{[(Benzyloxy)carbonyl]amino}-2-iodophenyl)acetic acid
Uniqueness
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and binding interactions, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C16H14FNO4 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2-[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C16H14FNO4/c17-14-9-13(7-6-12(14)8-15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,21)(H,19,20) |
InChI Key |
RROQFBLAIJDJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


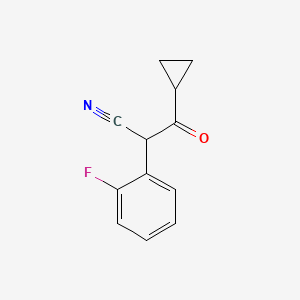
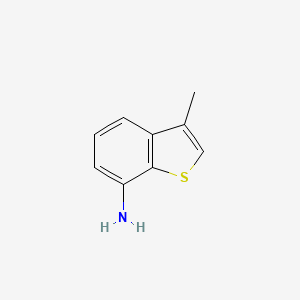

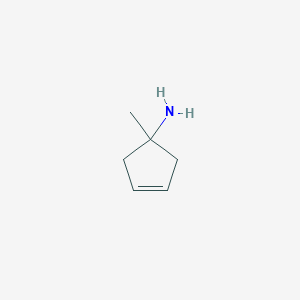
![Octahydrocyclopenta[b]morpholine-4-carboximidamide](/img/structure/B15259263.png)
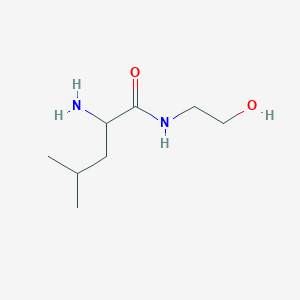
![2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B15259275.png)
![[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B15259279.png)
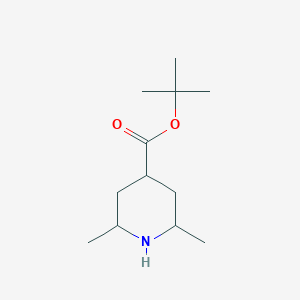
![2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B15259297.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B15259308.png)

